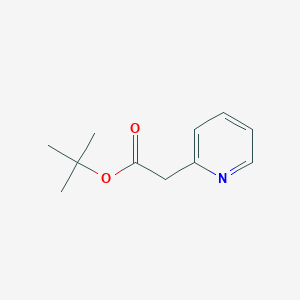
2-(pyridin-2-yl)acétate de tert-butyle
Vue d'ensemble
Description
tert-Butyl 2-(pyridin-2-yl)acetate: is an organic compound with the molecular formula C11H15NO2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound is characterized by the presence of a tert-butyl group attached to the 2-position of the pyridine ring, along with an acetate group.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 2-(pyridin-2-yl)acetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the construction of more complex molecules.
Biology: In biological research, the compound is used in the study of enzyme mechanisms and as a ligand in the development of enzyme inhibitors.
Industry: In the industrial sector, tert-Butyl 2-(pyridin-2-yl)acetate is used in the manufacture of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mécanisme D'action
Target of Action
Tert-Butyl 2-(pyridin-2-yl)acetate, also known as Pyridin-2-yl-acetic acid tert-Butyl ester, is a compound that has been studied for its potential antifungal activity . The primary target of this compound is Sterol 14-alpha demethylase (CYP51) , a key enzyme in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes .
Mode of Action
The compound interacts with its target, CYP51, by inhibiting its function . This inhibition disrupts the formation of ergosterol, leading to alterations in the fungal cell membrane. The changes in the cell membrane can result in increased permeability and disruption of essential functions, ultimately leading to cell death .
Biochemical Pathways
The action of Tert-Butyl 2-(pyridin-2-yl)acetate affects the ergosterol biosynthesis pathway . By inhibiting the function of CYP51, the compound prevents the conversion of lanosterol to ergosterol. This disruption leads to a decrease in ergosterol levels and an accumulation of toxic intermediates, which can further disrupt cell function and promote cell death .
Pharmacokinetics
The pharmacokinetic properties of Tert-Butyl 2-(pyridin-2-yl)acetate, including its absorption, distribution, metabolism, excretion (ADME), and toxicity, have been analyzed in silico
Result of Action
The result of Tert-Butyl 2-(pyridin-2-yl)acetate’s action is potent antifungal activity, particularly against Candida species, including several multidrug-resistant strains . The compound has been shown to exhibit minimum inhibitory concentrations ranging from 4 to 16 µg/mL and minimum fungicidal concentrations in the range of 4‒32 µg/mL .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(pyridin-2-yl)acetate typically involves the esterification of 2-(pyridin-2-yl)acetic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.
Industrial Production Methods: In an industrial setting, the production of tert-Butyl 2-(pyridin-2-yl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl 2-(pyridin-2-yl)acetate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Comparaison Avec Des Composés Similaires
- tert-Butyl 2-(pyridin-3-yl)acetate
- tert-Butyl 2-(pyridin-4-yl)acetate
- tert-Butyl 2-(quinolin-2-yl)acetate
Comparison: tert-Butyl 2-(pyridin-2-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
tert-butyl 2-pyridin-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)8-9-6-4-5-7-12-9/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIGLFXNZSUNPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565947 | |
| Record name | tert-Butyl (pyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150059-62-4 | |
| Record name | tert-Butyl (pyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



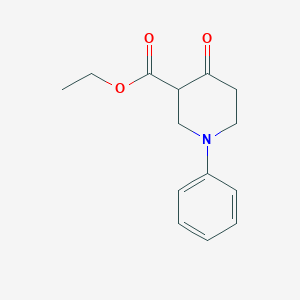
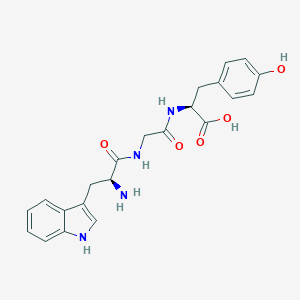



![4-[2-(4-aminophenyl)-[1,3]oxazolo[4,5-f][1,3]benzoxazol-6-yl]aniline](/img/structure/B174723.png)
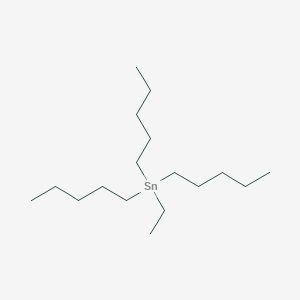
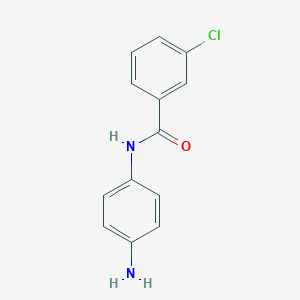
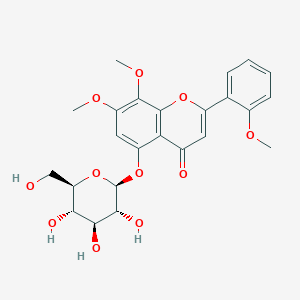


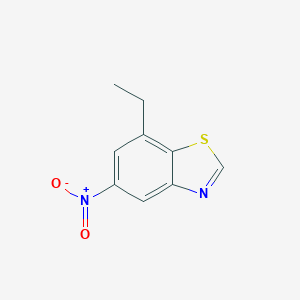
![8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B174742.png)
